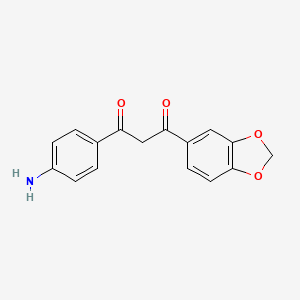![molecular formula C16H6Cl2F12Si B15168220 Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- CAS No. 650583-78-1](/img/structure/B15168220.png)
Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- is a chemical compound known for its unique properties due to the presence of trifluoromethyl groups. These groups significantly influence the compound’s reactivity and stability, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- typically involves the reaction of 2,4-bis(trifluoromethyl)phenyl derivatives with silicon tetrachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors may be employed to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Oxidation and Reduction: Reagents like hydrogen peroxide or reducing agents such as lithium aluminum hydride are used.
Coupling Reactions: Catalysts like palladium or nickel are often employed.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions yield derivatives with different functional groups, while coupling reactions produce larger, more complex molecules.
Applications De Recherche Scientifique
Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and polymers.
Mécanisme D'action
The mechanism of action of Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- involves its interaction with various molecular targets. The trifluoromethyl groups enhance its reactivity, allowing it to participate in a wide range of chemical reactions. These interactions can lead to the formation of new bonds and the modification of existing ones, influencing the compound’s overall behavior and effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Silane, bis[2,4-bis(trifluoromethyl)phenyl]difluoro-
- Silane, bis[2,4-bis(trifluoromethyl)phenyl]dibromo-
- Silane, bis[2,4-bis(trifluoromethyl)phenyl]diiodo-
Uniqueness
Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- is unique due to its specific combination of trifluoromethyl groups and chlorine atoms. This combination imparts distinct reactivity and stability, making it particularly valuable in applications requiring high-performance materials and reagents.
Propriétés
Numéro CAS |
650583-78-1 |
|---|---|
Formule moléculaire |
C16H6Cl2F12Si |
Poids moléculaire |
525.2 g/mol |
Nom IUPAC |
bis[2,4-bis(trifluoromethyl)phenyl]-dichlorosilane |
InChI |
InChI=1S/C16H6Cl2F12Si/c17-31(18,11-3-1-7(13(19,20)21)5-9(11)15(25,26)27)12-4-2-8(14(22,23)24)6-10(12)16(28,29)30/h1-6H |
Clé InChI |
WLTCJMHBTOOSAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)[Si](C2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{(1S)-2-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-1-methoxyethyl}benzene](/img/structure/B15168140.png)

![5-Chloro-2-hydroxy-N-{2-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B15168152.png)




![[6-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl]methanol](/img/structure/B15168176.png)

![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B15168190.png)
![N-([1,1'-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide](/img/structure/B15168199.png)

![2-[4-(Octyloxy)phenoxy]ethane-1-thiol](/img/structure/B15168212.png)
![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B15168219.png)
